

Z-D-Asp-OMe structure and properties

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Compound of Interest

Compound Name: *z-d-Asp-ome*

CAS No.: 47087-37-6

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An In-Depth Technical Guide to Z-D-Asp(OMe)-OH: Structure, Properties, and Applications in Peptide Synthesis and Drug Discovery

Abstract

N- α -Benzyloxycarbonyl-D-aspartic acid β -methyl ester, commonly abbreviated as Z-D-Asp(OMe)-OH, is a pivotal protected amino acid derivative utilized in synthetic organic chemistry and drug development. Its unique structural configuration, featuring a benzyloxycarbonyl (Z) group protecting the α -amino function and a methyl ester on the side-chain carboxyl group, renders the α -carboxyl group selectively available for peptide bond formation. This guide provides a comprehensive technical overview of Z-D-Asp(OMe)-OH, detailing its chemical structure, physicochemical properties, and analytical characterization. We will explore its critical applications, particularly in the solution-phase synthesis of peptides and as a foundational building block for potent caspase inhibitors used in apoptosis research. Furthermore, this document addresses common technical challenges encountered during its use, such as aspartimide formation, and offers field-proven insights to mitigate these issues, ensuring high-yield, high-purity synthesis of target molecules.

Introduction: The Imperative of Protecting Groups in Peptide Synthesis

The stepwise construction of peptides with a defined sequence is a cornerstone of biochemical research and pharmaceutical development. This process necessitates a strategic approach to managing the reactive functional groups of the constituent amino acids—the α -amino group, the α -carboxyl group, and the side-chain group. Uncontrolled reactivity leads to a statistical mixture of products, including polymerization and side-chain branching.

The core principle of modern peptide synthesis, therefore, relies on the use of temporary "protecting groups" to mask specific reactive sites, allowing for regioselective peptide bond formation. Z-D-Asp(OMe)-OH is a classic example of such a strategically protected building block.^[1]

- The Benzyloxycarbonyl (Z) Group: This robust urethane-type protecting group shields the α -amino group from participating in unwanted reactions.^[1] It is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation, a process that does not affect most other functional groups in a peptide.^[1]
- The β -Methyl Ester (OMe): The side-chain carboxyl group of aspartic acid is highly reactive. The methyl ester provides effective protection against its participation in amide bond formation.^[1]

This dual-protection scheme leaves the α -carboxyl group as the sole reactive site for coupling with the amino group of another amino acid, making Z-D-Asp(OMe)-OH an invaluable tool for the controlled, sequential synthesis of complex peptides.^[1]

Core Properties of Z-D-Asp(OMe)-OH

A thorough understanding of the fundamental properties of a reagent is a prerequisite for its successful application in synthesis and research.

Chemical Structure and Nomenclature

Z-D-Asp(OMe)-OH is an N-terminally protected derivative of the D-isomer of aspartic acid.

- Systematic Name: (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

- Common Synonyms: Z-D-Asp(OMe)-OH, Cbz-D-Asp(OMe)-OH[2][3]
- CAS Number: 47087-37-6[4]
- Molecular Formula: C₁₃H₁₅NO₆[4]
- Molecular Weight: 281.26 g/mol [4]

Caption: Chemical structure of Z-D-Asp(OMe)-OH.

Physicochemical Properties

The physical and chemical characteristics of Z-D-Asp(OMe)-OH are summarized below. This data is critical for determining appropriate solvents, storage conditions, and reaction parameters.

Property	Value	Reference
Appearance	White to off-white solid/powder	[1]
Purity	Typically ≥95-98%	[4]
Molecular Formula	C ₁₃ H ₁₅ NO ₆	[4]
Molecular Weight	281.26 g/mol	[4]
CAS Number	47087-37-6	[4]
SMILES String	COC(=O)CC(O)=O	
InChI Key	PHMBNDDHIBIDRQ-SCSAIBSYSAN	
Storage	Store in a dry, cool, and well-ventilated place.[5] Room temperature is generally acceptable for transport and short-term storage.[4]	

Synthesis and Quality Control Workflow

Ensuring the identity and purity of Z-D-Asp(OMe)-OH is paramount before its use in a synthetic protocol. A multi-step analytical workflow is employed to validate the material.

Caption: A typical quality control workflow for validating Z-D-Asp(OMe)-OH.

Protocol 1: Structure Confirmation by ^1H NMR Spectroscopy

Causality: ^1H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another, allowing for an unambiguous verification of the compound's identity.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of Z-D-Asp(OMe)-OH in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Data Acquisition: Acquire the ^1H NMR spectrum on a 300 MHz or higher spectrometer.
- Data Analysis (Expected Signals for the L-isomer are provided for reference[6]; the D-isomer will have an identical spectrum):
 - ~7.37 ppm (multiplet, 5H): Aromatic protons of the benzyl group (C_6H_5).
 - ~5.76 ppm (doublet, 1H): Urethane N-H proton.
 - ~5.13 ppm (singlet, 2H): Methylene protons of the benzyl group ($\text{O-CH}_2\text{-Ph}$).
 - ~4.65 ppm (multiplet, 1H): The α -proton ($\text{C}\alpha\text{-H}$).
 - ~3.76 ppm (singlet, 3H): Methyl ester protons ($-\text{OCH}_3$).
 - ~3.00 ppm (doublet of doublets, 2H): The two diastereotopic β -protons ($\text{C}\beta\text{-H}_2$).

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Causality: Mass spectrometry (MS) provides a direct measurement of the molecule's mass-to-charge ratio (m/z), which is used to confirm its molecular weight and elemental composition. This is a crucial step to ensure the correct compound is being used.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- **Ionization:** Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is gentle and suitable for this type of molecule.
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode.
- **Data Analysis:**
 - In positive ion mode, expect to see the protonated molecular ion $[M+H]^+$ at an m/z corresponding to 282.27.
 - In negative ion mode, expect the deprotonated molecular ion $[M-H]^-$ at an m/z of 280.25.
 - High-resolution mass spectrometry can confirm the elemental formula ($C_{13}H_{15}NO_6$) with high accuracy.[7]

Applications in Advanced Research

The strategic placement of protecting groups makes Z-D-Asp(OMe)-OH a versatile reagent for several advanced applications.

Solution-Phase Peptide Synthesis

Z-D-Asp(OMe)-OH is well-suited for solution-phase peptide synthesis (SPPS), a method often preferred for large-scale production of shorter peptides.[8] The process involves the stepwise coupling of protected amino acids in a solvent.

Caption: Logical workflow for a dipeptide synthesis using Z-D-Asp(OMe)-OH.

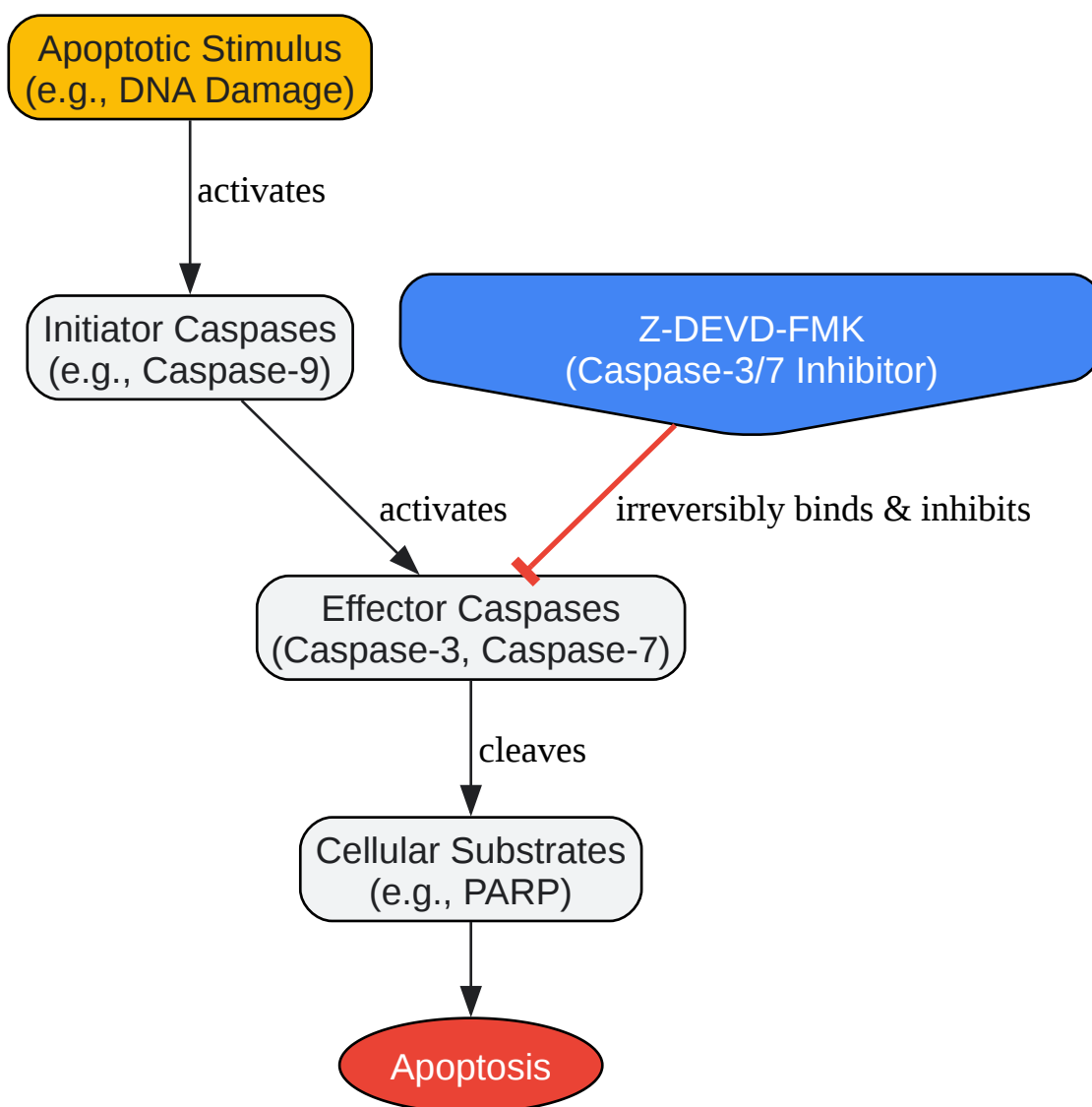
Keystone in Caspase Inhibitor Synthesis

One of the most significant applications of D-amino acid derivatives is in the synthesis of enzyme inhibitors. Caspases, a family of cysteine proteases, are central players in the apoptotic (programmed cell death) pathway. Inhibitors of these enzymes are critical research tools and potential therapeutic agents.

Peptide-based caspase inhibitors often incorporate a D-aspartic acid residue at the P1 position to enhance specificity and stability. The compound Z-D(OMe)E(OMe)VD(OMe)-FMK is a potent, cell-permeable inhibitor of caspase-3 and caspase-7.^[9] The "D(OMe)" moiety is derived directly from a building block like Z-D-Asp(OMe)-OH.

Expert Insight: The use of the D-isomer and O-methylation provides two key advantages:

- **Enhanced Stability:** Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, increasing their biological half-life.
- **Increased Cell Permeability:** The methylation of the carboxyl groups neutralizes their negative charge, making the peptide more lipophilic and better able to cross the cell membrane to reach its intracellular targets.^[9]



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Caption: Inhibition of the apoptotic pathway by a caspase-3/7 inhibitor.

Technical Challenges and Mitigation Strategies

Aspartimide Formation: A Critical Side Reaction

The most significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a succinimide intermediate, known as an aspartimide.[8][10] This side reaction is particularly prevalent when the Asp residue is followed by amino acids like glycine, asparagine, or serine.[10]

Mechanism: The nitrogen atom of the peptide bond C-terminal to the Asp residue can perform a nucleophilic attack on the side-chain carbonyl carbon, leading to a cyclic five-membered ring and the elimination of the side-chain protecting group's alcohol (e.g., methanol).[10]

Consequences:

- Chain Termination: The aspartimide is a stable intermediate that can halt peptide elongation.
- Product Impurities: The aspartimide ring can be opened by hydrolysis or aminolysis, leading to a mixture of the desired α -aspartyl peptide and the undesired β -aspartyl peptide.[11]
- Racemization: The α -carbon of the aspartimide is highly susceptible to epimerization, leading to a loss of stereochemical purity.[11]

Mitigation Strategies: While this issue is more pronounced in solid-phase synthesis using base-labile protecting groups, careful control of coupling and deprotection conditions in a solution-phase strategy can help minimize its occurrence.[8] Using sterically bulky side-chain esters can also hinder the cyclization reaction.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling Z-D-Asp(OMe)-OH.

- Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[5] In case of dust formation, use a suitable respirator (e.g., N95).
- Handling: Avoid contact with skin and eyes.[5] Avoid breathing dust.[12] Keep away from heat and sources of ignition.[12] Use in a well-ventilated area.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- Spills: For small spills, use appropriate tools to collect the material into a waste disposal container.[12] For large spills, prevent further leakage if safe to do so and collect the material for disposal in accordance with local regulations.[5][12]

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